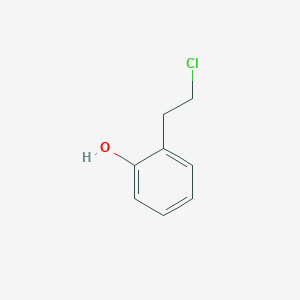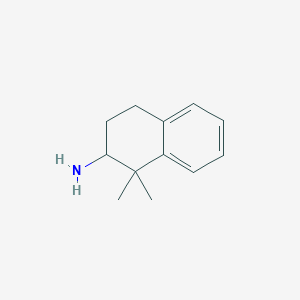
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C12H17N It is a derivative of naphthalene, characterized by the presence of an amine group and two methyl groups attached to the tetrahydronaphthalene structure
Méthodes De Préparation
The synthesis of 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of naphthalene derivatives. The reaction typically employs nickel catalysts under high pressure and temperature conditions to achieve the desired hydrogenation . Another approach involves the use of Raney nickel in methanolic ammonia, which facilitates the reduction of naphthalene oxime derivatives to the corresponding amine.
Industrial production methods often utilize similar catalytic hydrogenation processes, with variations in reaction conditions to optimize yield and purity. The choice of catalyst, solvent, and reaction parameters can significantly impact the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst, resulting in the formation of fully hydrogenated derivatives.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted amines.
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., nickel, palladium), and oxidizing agents (e.g., potassium permanganate, chromium trioxide). The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of neurological disorders, given its structural similarity to known bioactive compounds.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with various molecular targets and pathways. It has been shown to inhibit the reuptake of serotonin and norepinephrine, likely inducing their release as well
Comparaison Avec Des Composés Similaires
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine can be compared with other similar compounds, such as:
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: This compound has a similar structure but differs in the position of the methyl groups and the amine group.
1,2,3,4-Tetrahydronaphthalene:
1,2,3,4-Tetrahydro-1-naphthylamine: This compound has a similar structure but lacks the dimethyl substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
| 112904-95-7 | |
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
1,1-dimethyl-3,4-dihydro-2H-naphthalen-2-amine |
InChI |
InChI=1S/C12H17N/c1-12(2)10-6-4-3-5-9(10)7-8-11(12)13/h3-6,11H,7-8,13H2,1-2H3 |
Clé InChI |
MTJBBLASZIKFEM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CCC2=CC=CC=C21)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




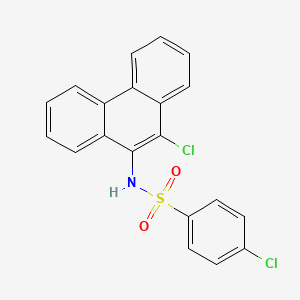
![(3E)-3-[(3-Methylphenyl)imino]-1-phenylbutan-1-one](/img/no-structure.png)
methanone](/img/structure/B14299663.png)
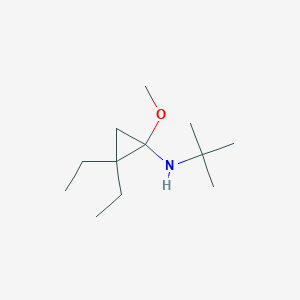
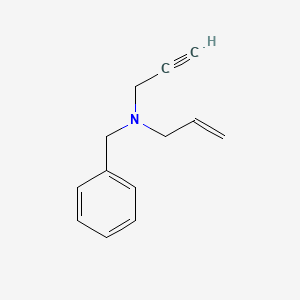
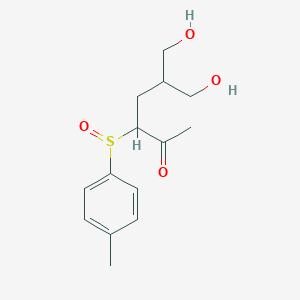
![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)
